
4-Chlorobenzenesulfonyl isocyanate
Overview
Description
4-Chlorobenzenesulfonyl isocyanate is an organic compound with the molecular formula C₇H₄ClNO₃S and a molecular weight of 217.63 g/mol . It is a derivative of isocyanate and is known for its reactivity and versatility in various chemical reactions. The compound is characterized by the presence of a chlorobenzene ring, a sulfonyl group, and an isocyanate group, making it a valuable intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chlorobenzenesulfonyl isocyanate can be synthesized through several methods. One common method involves the reaction of 4-chlorobenzenesulfonyl chloride with potassium cyanate in the presence of a suitable solvent such as acetone or acetonitrile . The reaction is typically carried out at room temperature, and the product is purified through recrystallization or distillation.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Chlorobenzenesulfonyl isocyanate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the isocyanate group reacts with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in reactions with this compound.
Solvents: Common solvents include acetone, acetonitrile, and dichloromethane.
Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures to ensure optimal reaction rates.
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Thiocarbamates: Formed from the reaction with thiols.
Scientific Research Applications
4-Chlorobenzenesulfonyl isocyanate is a chemical compound with diverse research applications . It is an isocyanate derivative and can be used as a starting reagent in chemical synthesis .
Chemical Properties
- Formula :
- Molecular Weight : 217.630
- Boiling Point : 121 °C at 0.5 mmHg
- Density : 1.457 g/mL at 25 °C
- Refractive Index : 1.558
- Assay : 97%
Safety Information
This compound is harmful if swallowed, in contact with skin, or if inhaled . It causes severe skin burns and eye damage and may cause an allergic skin reaction . Inhalation may cause allergy or asthma symptoms or breathing difficulties .
Synthesis of 4-chlorobenzenesulfonyl chloride
4-Chlorobenzenesulfonyl chloride, a related compound, is an important raw material used in the preparation of 4,4'-dichlorodiphenyl sulfone, a monomer in polysulfone resins with thermal resistance . It is also a raw material for manufacturing drugs, agricultural chemicals, and dyes .
4-Chlorobenzenesulfonyl chloride can be prepared by reacting chlorobenzene with chlorosulfonic acid in a halogenated aliphatic hydrocarbon solvent, such as dichloromethane, chloroform, or carbon tetrachloride, in the presence of a salt comprising an alkali metal salt of a mineral acid and/or an ammonium salt of a mineral acid . Anhydrous 4-chlorobenzenesulfonyl chloride can be prepared by washing the reaction mixture with water and distilling off the water along with the solvent from the separated organic solvent layer .
Potential Applications
Mechanism of Action
The mechanism of action of 4-chlorobenzenesulfonyl isocyanate involves the reactivity of the isocyanate group. The isocyanate group is highly electrophilic and readily reacts with nucleophiles, leading to the formation of stable covalent bonds. This reactivity is exploited in various chemical reactions to form ureas, carbamates, and other derivatives .
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzenesulfonyl isocyanate: Similar structure but with a methyl group instead of a chlorine atom.
4-Nitrobenzenesulfonyl isocyanate: Similar structure but with a nitro group instead of a chlorine atom.
Uniqueness
4-Chlorobenzenesulfonyl isocyanate is unique due to the presence of the chlorine atom, which can influence the reactivity and selectivity of the compound in various chemical reactions. The chlorine atom can also affect the physical properties, such as solubility and boiling point, making it distinct from other similar compounds .
Biological Activity
4-Chlorobenzenesulfonyl isocyanate (4-CBIS) is a chemical compound with significant implications in biological research and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C7H6ClN O2S. It contains a chlorobenzene ring attached to a sulfonyl group and an isocyanate functional group, which contributes to its electrophilic nature. This structure allows it to participate in various chemical reactions, particularly in the synthesis of biologically active compounds.
Biological Activity Overview
The biological activity of 4-CBIS can be categorized into several key areas:
- Antifibrillization Effects : Recent studies have shown that 4-CBIS exhibits anti-fibrillization properties, particularly in relation to amyloid diseases such as Alzheimer's Disease (AD). It has been demonstrated to inhibit the aggregation of α-synuclein, a protein implicated in neurodegenerative disorders .
- DNA and Protein Adduct Formation : Isocyanates, including 4-CBIS, are known to form adducts with DNA and proteins, which can be utilized as biomarkers for exposure to xenobiotics. The formation of these adducts has been confirmed through various analytical techniques, including LC-MS/MS .
- Cytotoxicity : In vitro studies have indicated that 4-CBIS can induce cytotoxic effects in certain cell lines. For instance, it has been shown to affect the viability of SH-SY5Y neuroblastoma cells under specific concentrations, suggesting its potential role in cancer research .
The mechanisms through which 4-CBIS exerts its biological effects include:
- Electrophilic Attack : The electrophilic nature of the isocyanate group allows it to react with nucleophiles such as amino acids in proteins and nucleic acids in DNA. This reactivity is crucial for its role in forming adducts that can disrupt normal cellular functions .
- Inhibition of Protein Aggregation : By preventing the aggregation of proteins like α-synuclein, 4-CBIS may mitigate the toxic effects associated with neurodegenerative diseases .
Table 1: Summary of Biological Activities
Case Study: Anti-Amyloidogenic Activity
In a study focusing on the anti-amyloidogenic properties of various compounds, 4-CBIS was identified as a potent inhibitor of fibril formation associated with amyloid diseases. The study involved treating neuroblastoma cells with varying concentrations of 4-CBIS and assessing cell viability and fibril formation using fluorescence imaging techniques. Results indicated a significant reduction in fibril formation at concentrations as low as 0.5 μM .
Safety and Handling Considerations
This compound is classified as toxic and corrosive. It poses risks if ingested, inhaled, or if it comes into contact with skin. Proper safety measures should be taken when handling this compound, including using appropriate personal protective equipment (PPE) and working under a fume hood.
Q & A
Basic Research Questions
Q. What is the standard synthetic route for 4-chlorobenzenesulfonyl isocyanate?
The compound is synthesized via a two-step procedure. First, the sulfonamide derivative (e.g., 4-chloro-3-nitrobenzene sulfonamide) is prepared by reacting the corresponding sulfonyl chloride with ammonia. Second, the sulfonamide is treated with phosgene in the presence of a catalyst like butyl isocyanate to yield the sulfonyl isocyanate. This method, adapted from Ulrich and Sayigh, ensures high purity and reactivity .
Q. What safety precautions are critical when handling this compound?
Due to its high reactivity with moisture and amines, handling requires inert conditions (e.g., dry nitrogen). Personal protective equipment (PPE), including gloves and goggles, is mandatory. Immediate washing with water is essential upon skin/eye contact. Work should be conducted in a fume hood to avoid inhalation of toxic vapors .
Q. How is the compound characterized after synthesis?
Key characterization methods include:
- Elemental analysis to confirm empirical formulas (e.g., C, H, N, S, Cl content) .
- Infrared (IR) spectroscopy to identify the sulfonyl carbamate linkage (~1350 cm⁻¹ for S=O, ~1700 cm⁻¹ for carbonyl) .
- NMR spectroscopy to verify substituent positions and purity .
Q. What is the typical reaction pathway with hindered phenols?
The compound reacts with substituted phenols (e.g., 2,6-dimethylphenol) in toluene at 85–100°C to form crystalline carbamates. The reaction is nucleophilic, where the phenol oxygen attacks the electrophilic isocyanate carbon. Steric hindrance from substituents (e.g., isopropyl groups) enhances reaction rates by stabilizing transition states .
Advanced Research Questions
Q. How are kinetic parameters determined for reactions involving this compound?
Second-order kinetics (first order in isocyanate and phenol) are established using pseudo-first-order conditions. Rates are measured via GC or titration to track unreacted isocyanate. Activation energies and substituent effects (e.g., electron-donating groups increasing reactivity) are derived from Arrhenius plots .
Q. Why do electron-donating substituents on phenols accelerate reaction rates?
Electron-donating groups (e.g., methyl, isopropyl) lower the pKa of phenolic hydroxyl groups, enhancing nucleophilicity. Kinetic studies show a reactivity order: 2,6-diisopropyl- > 2,6-dimethyl- > brominated derivatives. Steric effects also play a role, as bulky groups stabilize transition states .
Q. How is this compound applied in materials science?
- MOF Functionalization : The isocyanate group reacts with hydroxyls on metal-organic frameworks (MOFs) to create core-shell microstructures. Solvent choice (e.g., toluene vs. DMF) and reagent reactivity dictate spatial distribution .
- Enzyme Immobilization : It forms stable carbamate linkages with polyether or proteinaceous supports, enabling covalent attachment of enzymes for biocatalysis .
Q. What analytical methods compare indirect GC and titration for quantifying isocyanate content?
- GC : Quantifies unreacted di--butylamine (n-DBA) after derivatization. Advantages include automation, precision, and minimal sample size.
- Titration : Measures residual amine via acid-base titration. Less precise but cost-effective for bulk analysis. GC is preferred for volatile or thermally labile isocyanates .
Q. How do researchers resolve contradictions in reactivity data between this compound and analogues?
Comparative studies with 4-toluenesulfonyl isocyanate (II) reveal that the chloro substituent in I enhances electrophilicity via inductive effects. Reactivity differences are validated through Hammett plots and solvent polarity studies .
Q. What solvent systems optimize reactions with sterically hindered substrates?
Polar aprotic solvents (e.g., toluene, DMF) are ideal. Toluene minimizes side reactions (e.g., hydrolysis) while stabilizing intermediates. For highly hindered phenols, elevated temperatures (100°C) and anhydrous conditions ensure complete conversion .
Properties
IUPAC Name |
4-chloro-N-(oxomethylidene)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO3S/c8-6-1-3-7(4-2-6)13(11,12)9-5-10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGHDVROWMPBQSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)N=C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60206389 | |
Record name | p-Chlorobenzenesulfonyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60206389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5769-15-3 | |
Record name | p-Chlorobenzenesulfonyl isocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005769153 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Chlorobenzenesulfonyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60206389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chlorobenzenesulfonyl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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